molecular formula C8H6ClFO B1630997 2'-Chloro-4'-fluoroacetophenone CAS No. 700-35-6

2'-Chloro-4'-fluoroacetophenone

Cat. No. B1630997
Key on ui cas rn: 700-35-6
M. Wt: 172.58 g/mol
InChI Key: CSEMGLVHVZRXQF-UHFFFAOYSA-N
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Patent
US04997840

Procedure details

A mixture of 4'-fluoro-2'-chloroacetophenone (40 g), methylamine (33% w/w solution in industrial methylated spirit, 60 ml), industrial methylated spirit (40 ml) and copper powder (0.5 g) was stirred at 80° in a sealed pressure vessel for 3 hours. After cooling to ambient temperature, the reaction mixture was transferred to a conical flask. The reaction vessel was washed out with industrial methylated spirit (2×30 ml) and the washings added to the reaction mixture. Sodium sulphide nonahydrate (2.3 g) in water (23 ml) was added and the mixture heated at 50° for 10 minutes. The mixture was filtered through diatomaceous earth (sold under the trade name CELITE). Solvent was removed from the filtrate under reduced pressure at 40° and hydrochloric acid (5M, 160 ml) was added to the residue. The mixture was stirred for approximately 2 hours and then extracted with dichloromethane (100 ml, then 2×60 ml). The combined extracts were dried over magnesium sulphate and evaporated to give the novel compound 4'-fluoro-2'-(methylamino)acetophenone as an oil which solidified on storing at ambient temperature.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
40 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4](Cl)[CH:3]=1.[CH3:12][NH2:13]>[Cu]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([NH:13][CH3:12])[CH:3]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C(C)=O)Cl
Name
Quantity
60 mL
Type
reactant
Smiles
CN
Name
industrial methylated spirit
Quantity
40 mL
Type
solvent
Smiles
Name
copper
Quantity
0.5 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at 80° in a sealed pressure vessel for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was transferred to a conical flask
WASH
Type
WASH
Details
The reaction vessel was washed out with industrial methylated spirit (2×30 ml)
ADDITION
Type
ADDITION
Details
the washings added to the reaction mixture
ADDITION
Type
ADDITION
Details
Sodium sulphide nonahydrate (2.3 g) in water (23 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 50° for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth (
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the filtrate under reduced pressure at 40°
ADDITION
Type
ADDITION
Details
hydrochloric acid (5M, 160 ml) was added to the residue
STIRRING
Type
STIRRING
Details
The mixture was stirred for approximately 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C(C)=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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